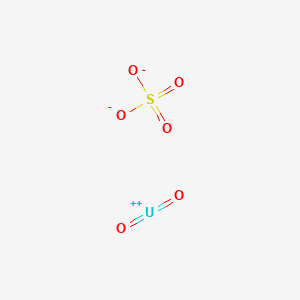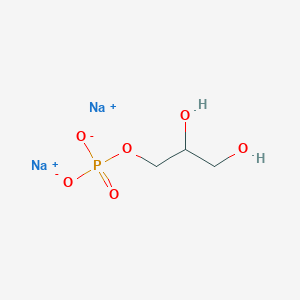
4-Isothiocyanatobiphenyl
Descripción general
Descripción
4-Isothiocyanatobiphenyl is a type of isothiocyanate, which are a family of highly reactive, low molecular weight chemicals . They are widely used in various industries, including the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers .
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .Molecular Structure Analysis
The molecular structure of 4-Isothiocyanatobiphenyl is similar to that of 4-heptyl-4’-isothiocyanatobiphenyl (7BT), which has been studied in detail . The molecular dynamics and orientational order of 7BT in non-intersecting nano-pores of mean diameters from 4 nm to 10.5 nm are studied by a combination of Broadband Dielectric and Fourier-Transform Infrared Spectroscopy .Aplicaciones Científicas De Investigación
Liquid Crystals and Nematic Phases:
- Dabrowski et al. (1984) explored the mesogenic properties of compounds with the isothiocyanate terminal group, such as 4-n-alkyl-4′-isothiocyanatobiphenyls, noting their use in stable nematic phases (Dabrowski, Dziaduszek, & Szczucinskl, 1984).
- Thingujam et al. (2016) studied two fluorinated isothiocyanato nematic liquid crystalline compounds for their high optical birefringence and dielectric properties (Thingujam, Bhattacharjee, Choudhury, & Dabrowski, 2016).
Phase Transitions and Polymorphism:
- Jasiurkowska et al. (2011) investigated the polymorphism of 4-hexyl-4'-isothiocyanatobiphenyl using calorimetry, spectroscopy, and microscopy to understand phase transitions and crystallization kinetics (Jasiurkowska, Zieliński, Massalska-arodź, Yamamura, & Saito, 2011).
Molecular Dynamics and Morphology:
- Jasiurkowska et al. (2012) focused on the molecular dynamics and orientational order of 4-heptyl-4′-isothiocyanatobiphenyl in nano-pores, highlighting the impact of confinement on molecular behavior (Jasiurkowska, Kossack, Ene, Iacob, Kipnusu, Papadopoulos, Sangoro, Massalska-arodź, & Kremer, 2012).
Optical Studies and Birefringence:
- Devi et al. (2014) conducted optical studies on fluorinated isothiocyanato nematic liquid crystal compounds, examining their refractive indices and birefringence for potential applications in optical devices (Devi, Choudhury, Bhattacharjee, & Dabrowski, 2014).
Chemical Reactions and Compounds:
- Huang and Martin (2016) investigated the reactions of isothiocyanates with pentaphenylborole, uncovering unique chemical behaviors and products (Huang & Martin, 2016).
- Wellejus et al. (2012) studied 4-iodophenyl isothiocyanate for its neuroprotective properties in various models of neurodegeneration (Wellejus, Elbrønd-Bek, Kelly, Weidner, & Jørgensen, 2012).
Bioprobe Development and Imaging:
- Zhang et al. (2015) developed an isothiocyanate-functionalized tetraphenylethene as a fluorescent bioprobe for mitochondrion imaging, showcasing its application in real-time monitoring of mitophagy (Zhang, Kwok, Chen, Chen, Zhao, Yu, Lam, Zheng, & Tang, 2015).
Electrochemical Studies:
- Hlavatý, Volke, and Manoušek (1975) explored the electrochemically initiated intramolecular cyclization of 2-nitro-2′-isothiocyanatobiphenyl, providing insights into the reactivity and potential applications of these compounds (Hlavatý, Volke, & Manoušek, 1975).
Safety and Hazards
Isothiocyanates, including 4-Isothiocyanatobiphenyl, can sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported . Therefore, preventing exposure to isothiocyanates is a critical step in eliminating the health hazard .
Propiedades
IUPAC Name |
1-isothiocyanato-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYSJFXXQNITBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164688 | |
| Record name | 1,1'-Biphenyl, 4-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiocyanatobiphenyl | |
CAS RN |
1510-24-3 | |
| Record name | 4-Isothiocyanato-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1510-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Biphenyl, 4-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC72181 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 4-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















